Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA is a peptide compound that serves as a substrate for detecting the activity and stability of various enzymes, particularly prolyl endopeptidase (PEP) and elastase . This compound is used extensively in biochemical assays due to its ability to release p-nitroaniline (pNA) upon enzymatic hydrolysis, which can be measured colorimetrically .
Properties
IUPAC Name |
4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRWZCVKXKVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions include:
Hydrolysis: Enzymatic cleavage of the peptide bond, releasing p-nitroaniline (pNA).
Substitution: Potential substitution reactions involving the amino acid residues.
Common Reagents and Conditions
Buffers: HEPES buffer (pH 7.5) with NaCl and DMSO is often used to maintain optimal reaction conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which can be detected colorimetrically .
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA involves its hydrolysis by specific enzymes. The peptide bond is cleaved, releasing p-nitroaniline (pNA), which can be measured to determine enzyme activity. The molecular targets include prolyl endopeptidase and elastase, which play roles in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Another peptide substrate used to assay elastase activity.
Suc-Ala-Pro-pNA: Used to detect prolyl endopeptidase activity.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA is unique due to its specific sequence, which allows it to serve as a substrate for multiple enzymes, providing versatility in biochemical assays .
Q & A
Basic Research Questions
Q. What are the key structural features of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA that influence its enzymatic stability?
- Methodological Answer : Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemistry and backbone conformation. Computational modeling (e.g., molecular dynamics simulations) can predict steric hindrance or hydrogen-bonding interactions affecting stability. Compare degradation rates under varying pH/temperature conditions to correlate structural motifs with stability .
Q. How is this compound synthesized, and what purity thresholds are critical for enzymatic assays?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests and quantify purity via reverse-phase HPLC (≥95% purity required for kinetic studies). Impurities >5% may skew kinetic parameters (e.g., Km, Vmax) due to competitive inhibition .
Q. What spectroscopic methods are optimal for quantifying hydrolysis of this compound in real time?
- Methodological Answer : UV-Vis spectroscopy at 405 nm (pNA absorbance) is standard. Validate with stopped-flow techniques for rapid kinetics. Ensure calibration curves account for solvent effects (e.g., DMSO interference) .
Advanced Research Questions
Q. How can contradictory kinetic data from different assay conditions (e.g., buffer systems, ionic strength) be reconciled?
- Methodological Answer : Systematically vary parameters (e.g., Tris vs. phosphate buffers, 0–150 mM NaCl) and perform ANOVA to identify confounding variables. For example, phosphate may chelate metal ions essential for enzyme activity, altering observed kcat values. Use surface plasmon resonance (SPR) to validate substrate-enzyme binding under conflicting conditions .
Q. What experimental designs mitigate interference from nonspecific proteases when studying this compound hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
